![molecular formula C17H20ClN5O B2701743 1-(3-Chlorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1798034-84-0](/img/structure/B2701743.png)
1-(3-Chlorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea
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Overview
Description
The compound “1-(3-Chlorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a urea linkage . Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge . Urea is an organic compound with two amine groups joined by a carbonyl functional group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered heterocyclic ring with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, pyrimidines are much weaker bases than pyridine and are soluble in water .Scientific Research Applications
Electronic and Optical Properties
A computational study on a novel chalcone derivative, closely related structurally to the requested compound, revealed significant electro-optic properties, suggesting potential applications in nonlinear optics and optoelectronic device fabrications. The study highlighted the material's superior electronic and optical properties, including high second and third harmonic generation values, indicating its suitability for advanced technological applications (Shkir et al., 2018).
Herbicidal Applications
Research on substituted phenyltetrahydropyrimidinones, another compound class similar to the requested molecule, demonstrated chlorosis-inducing preemergence herbicidal activity by inhibiting carotenoid biosynthesis at the phytoene desaturase step. This work elucidates the structure-activity relationships essential for herbicidal efficacy, indicating the potential of such compounds in agricultural applications (Babczinski et al., 1995).
Self-Assembly and Molecular Interactions
A study on the self-assembly and H-bonding of 2-aminopyrimidinones, achieved through a multi-component reaction involving piperidine, offers insights into the structural and interactive properties of pyrimidinone derivatives. These findings highlight the versatility of such compounds in material science and organic chemistry, potentially applicable in the design of new materials with specific molecular interactions (Bararjanian et al., 2010).
Anticonvulsant Activity
Investigations into the structural and electronic properties of anticonvulsant drugs, including compounds with a piperidine moiety and closely related to the requested compound, provided valuable insights into their pharmacological action. Such studies contribute to our understanding of how structural variations can influence biological activity, guiding the development of new therapeutic agents (Georges et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-13-5-4-6-14(11-13)22-17(24)20-12-15-7-8-19-16(21-15)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10,12H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNPLVVSUOZRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea |
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